molecular formula C5H5IO3 B6170466 3-iodo-4-methoxy-2,5-dihydrofuran-2-one CAS No. 169385-32-4

3-iodo-4-methoxy-2,5-dihydrofuran-2-one

Cat. No.: B6170466
CAS No.: 169385-32-4
M. Wt: 240
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Description

3-Iodo-4-methoxy-2,5-dihydrofuran-2-one is a halogenated furanone derivative characterized by an iodine atom at the 3-position and a methoxy group at the 4-position of the dihydrofuran-2-one ring. This compound belongs to a class of oxygenated heterocycles known for diverse biological activities and applications in pharmaceuticals, agrochemicals, and flavor chemistry.

Properties

CAS No.

169385-32-4

Molecular Formula

C5H5IO3

Molecular Weight

240

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-2,5-dihydrofuran-2-one typically involves the iodination of 4-methoxy-2,5-dihydrofuran-2-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the furanone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methoxy-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted furanone derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of dihydrofuran derivatives.

Scientific Research Applications

3-iodo-4-methoxy-2,5-dihydrofuran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Sotolon (4,5-Dimethyl-3-Hydroxy-2,5-Dihydrofuran-2-One)
  • Structure : Features 4,5-dimethyl and 3-hydroxy groups.
  • logP : -0.29 (highly polar due to hydroxyl group) .
  • Applications : Key aroma compound in foods (e.g., caramel, soy sauce) due to low odor threshold .
  • Comparison : The iodine and methoxy groups in 3-iodo-4-methoxy-2,5-dihydrofuran-2-one likely increase hydrophobicity (higher logP) compared to sotolon, reducing volatility and altering solubility .
Homofuraneol (5-Ethyl-4-Hydroxy-2-Methyl-3(2H)-Furanone)
  • Structure : Ethyl and methyl substituents with a hydroxyl group.
  • Applications: Flavoring agent with sweet, caramel-like notes.
  • Comparison : The absence of a hydroxyl group in 3-iodo-4-methoxy derivative may reduce hydrogen-bonding capacity, affecting interactions in biological systems .
3-(4-Bromophenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-One
  • Structure : Brominated phenyl and acyloxymethyl groups.
  • Biological Activity : Exhibits antifungal activity against opportunistic fungi (e.g., Candida albicans) with low cytotoxicity .
Antifungal Activity

Halogenated dihydrofuranones, such as 3-(4-bromophenyl) derivatives, show promise against pathogenic fungi. The 4-bromophenyl compound exhibits MIC values <1 µg/mL for Candida spp., attributed to halogen-mediated disruption of fungal membranes . The iodine analog could display similar or enhanced activity, but its larger atomic radius might affect binding efficiency.

Aroma and Flavor Contributions

Sotolon and 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (caramel furanone) are critical flavorants with thresholds as low as 0.02 µg/L . The absence of a hydroxyl group in this compound likely eliminates its role as a flavorant, redirecting its utility toward synthetic or therapeutic applications.

Crystallographic and Structural Insights

  • Crystal Packing : The (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl derivative forms hydrogen-bonded 2D networks via O–H···O interactions . The iodine atom in this compound may disrupt such networks due to steric hindrance, leading to distinct solid-state properties.
  • Stereochemistry: Chiral centers in dihydrofuranones (e.g., L-ascorbic acid derivatives) influence bioactivity. The configuration of the methoxy and iodo groups in the target compound could dictate enantioselective interactions .

Data Table: Key Comparisons

Compound Name Substituents Molecular Weight (g/mol) logP Biological Activity Applications
This compound 3-I, 4-OCH3 ~254.01 (calc.) ~2.5* Antifungal (predicted) Pharmaceutical research
Sotolon 4,5-diMe, 3-OH 128.13 -0.29 Aroma compound Food flavoring
3-(4-Bromophenyl)-5-acyloxymethyl 4-BrPh, 5-acyloxymethyl ~300–350 (varies) N/A Antifungal Antifungal agents
5-Ethoxy-2,5-dihydrofuran-2-one 5-OEt ~128.17 ~0.8 Synthesis intermediate Organic chemistry

*Estimated based on substituent contributions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-iodo-4-methoxy-2,5-dihydrofuran-2-one?

  • Methodological Answer : Cyclization reactions are commonly employed to construct the dihydrofuranone core. For iodinated derivatives, electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·OEt₂) can introduce iodine at the C3 position. Methoxy groups are typically installed via nucleophilic substitution or protected during synthesis (e.g., using methoxytrimethylsilane). Post-functionalization steps require careful optimization to avoid lactone ring opening .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The lactone carbonyl (C2) appears downfield (~170-180 ppm in ¹³C). Methoxy protons (C4-OCH₃) resonate as a singlet at ~3.3-3.5 ppm in ¹H NMR. Iodo-substitution (C3) deshields adjacent protons, causing splitting patterns.
  • IR : Strong lactone C=O stretch ~1750-1780 cm⁻¹; C-O-C (ether) ~1200 cm⁻¹.
  • MS : Molecular ion peak [M⁺] confirms molecular weight. Fragmentation patterns include loss of iodine (127 Da) or methoxy groups .

Q. What are the key reactivity patterns of the dihydrofuranone ring?

  • Methodological Answer : The lactone ring undergoes nucleophilic attack at the carbonyl (C2) under basic conditions, leading to ring-opening reactions. The α,β-unsaturated system (C2-C3) participates in Michael additions or Diels-Alder reactions. Iodo-substitution at C3 enhances electrophilicity, enabling cross-coupling (e.g., Suzuki) after conversion to a boronic ester .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemistry or regiochemistry?

  • Methodological Answer : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides absolute configuration determination. For example, in related 4-methoxy-dihydrofuranones, the methoxy group’s orientation and lactone ring planarity (deviation <10° from planar) are confirmed via anisotropic displacement parameters and hydrogen-bonding networks .
  • Example : A crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one (CCDC 998610) revealed a two-dimensional hydrogen-bonded network (O—H⋯O), stabilizing the stereocenter .

Q. How to address contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Step 1 : Validate computational methods (e.g., DFT with B3LYP/6-311++G(d,p)) by comparing calculated vs. experimental NMR/IR.
  • Step 2 : Check solvent effects (e.g., chloroform vs. DMSO) and conformational flexibility (e.g., lactone ring puckering).
  • Step 3 : For iodine-induced discrepancies, include relativistic effects (e.g., ZORA approximation) in calculations to improve accuracy .

Q. What strategies mitigate challenges in stereoselective synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control lactone stereochemistry.
  • Asymmetric Catalysis : Pd-catalyzed allylic alkylation or organocatalytic methods (e.g., proline derivatives) for enantioselective ring formation.
  • Crystallization-Induced Diastereomer Resolution : Separate diastereomers via fractional crystallization, as demonstrated for 5,5-diphenyl derivatives .

Q. How to evaluate potential genotoxicity or metabolic instability?

  • Methodological Answer :

  • Ames Test : Assess mutagenicity using Salmonella strains (TA98/TA100) with/without metabolic activation (S9 liver homogenate).
  • DNA Adduct Studies : LC-MS/MS detects covalent DNA binding. For example, 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one showed no adduct formation, unlike its dimethyl homolog .
  • Metabolite ID : Use hepatocyte incubations with LC-HRMS to identify oxidative metabolites (e.g., demethylation or lactone hydrolysis) .

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